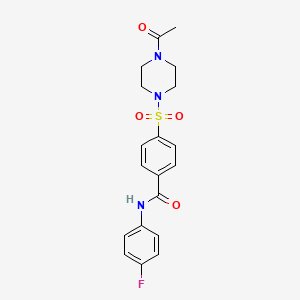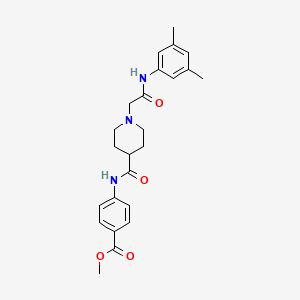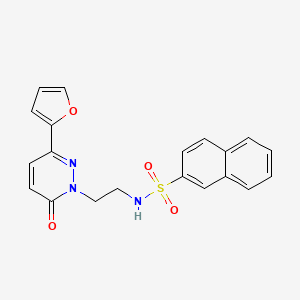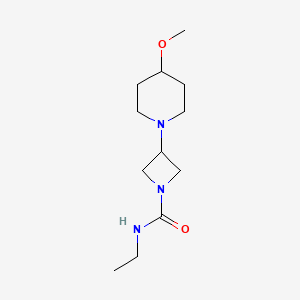
4-(4-acetylpiperazin-1-yl)sulfonyl-N-(4-fluorophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-acetylpiperazin-1-yl)sulfonyl-N-(4-fluorophenyl)benzamide, also known as Compound X, is a synthetic small molecule that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonylureas and has been shown to possess potent inhibitory activity against a specific protein target, making it a promising candidate for the treatment of various diseases.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for the compound '4-(4-acetylpiperazin-1-yl)sulfonyl-N-(4-fluorophenyl)benzamide' involves the reaction of 4-fluoroaniline with acetic anhydride to form N-(4-fluorophenyl)acetamide. This intermediate is then reacted with piperazine to form N-(4-fluorophenyl)-4-(piperazin-1-yl)acetamide. The final compound is synthesized by reacting N-(4-fluorophenyl)-4-(piperazin-1-yl)acetamide with benzenesulfonyl chloride in the presence of a base such as triethylamine to form 4-(4-acetylpiperazin-1-yl)sulfonyl-N-(4-fluorophenyl)benzamide.
Starting Materials
4-fluoroaniline, acetic anhydride, piperazine, benzenesulfonyl chloride, triethylamine
Reaction
4-fluoroaniline is reacted with acetic anhydride in the presence of a catalyst such as sulfuric acid to form N-(4-fluorophenyl)acetamide., N-(4-fluorophenyl)acetamide is then reacted with piperazine in the presence of a base such as sodium carbonate to form N-(4-fluorophenyl)-4-(piperazin-1-yl)acetamide., Finally, N-(4-fluorophenyl)-4-(piperazin-1-yl)acetamide is reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to form 4-(4-acetylpiperazin-1-yl)sulfonyl-N-(4-fluorophenyl)benzamide.
Mecanismo De Acción
The mechanism of action of 4-(4-acetylpiperazin-1-yl)sulfonyl-N-(4-fluorophenyl)benzamide X involves the inhibition of a specific protein target, which is involved in various cellular processes such as cell growth, proliferation, and survival. By inhibiting this protein target, 4-(4-acetylpiperazin-1-yl)sulfonyl-N-(4-fluorophenyl)benzamide X can disrupt the signaling pathways that are essential for the growth and survival of cancer cells, leading to their death. In addition, 4-(4-acetylpiperazin-1-yl)sulfonyl-N-(4-fluorophenyl)benzamide X can also improve glucose homeostasis by enhancing insulin sensitivity, which is achieved by modulating the activity of specific enzymes involved in glucose metabolism.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4-(4-acetylpiperazin-1-yl)sulfonyl-N-(4-fluorophenyl)benzamide X are primarily related to its inhibitory activity against a specific protein target. By inhibiting this protein target, 4-(4-acetylpiperazin-1-yl)sulfonyl-N-(4-fluorophenyl)benzamide X can modulate various cellular processes, leading to its therapeutic effects. In cancer research, the biochemical and physiological effects of 4-(4-acetylpiperazin-1-yl)sulfonyl-N-(4-fluorophenyl)benzamide X include the inhibition of cell growth and proliferation, induction of apoptosis, and inhibition of angiogenesis. In diabetes research, the biochemical and physiological effects of 4-(4-acetylpiperazin-1-yl)sulfonyl-N-(4-fluorophenyl)benzamide X include the enhancement of insulin sensitivity, improvement of glucose uptake, and modulation of glucose metabolism. In neurological disorder research, the biochemical and physiological effects of 4-(4-acetylpiperazin-1-yl)sulfonyl-N-(4-fluorophenyl)benzamide X include the reduction of oxidative stress and inflammation, and the enhancement of neuronal survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(4-acetylpiperazin-1-yl)sulfonyl-N-(4-fluorophenyl)benzamide X in lab experiments include its potent inhibitory activity against a specific protein target, its well-established synthesis method, and its broad therapeutic potential. However, the limitations of using 4-(4-acetylpiperazin-1-yl)sulfonyl-N-(4-fluorophenyl)benzamide X in lab experiments include its potential toxicity, its limited solubility in water, and its potential off-target effects.
Direcciones Futuras
There are several future directions for the research and development of 4-(4-acetylpiperazin-1-yl)sulfonyl-N-(4-fluorophenyl)benzamide X. One potential direction is to further optimize its structure to improve its potency, selectivity, and pharmacokinetic properties. Another potential direction is to explore its therapeutic potential in other diseases, such as cardiovascular diseases and autoimmune disorders. Additionally, the development of novel drug delivery systems for 4-(4-acetylpiperazin-1-yl)sulfonyl-N-(4-fluorophenyl)benzamide X could also enhance its therapeutic efficacy and reduce its potential toxicity.
Aplicaciones Científicas De Investigación
4-(4-acetylpiperazin-1-yl)sulfonyl-N-(4-fluorophenyl)benzamide X has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurological disorders. In cancer research, 4-(4-acetylpiperazin-1-yl)sulfonyl-N-(4-fluorophenyl)benzamide X has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. In diabetes research, 4-(4-acetylpiperazin-1-yl)sulfonyl-N-(4-fluorophenyl)benzamide X has been shown to improve glucose homeostasis by enhancing insulin sensitivity. In neurological disorder research, 4-(4-acetylpiperazin-1-yl)sulfonyl-N-(4-fluorophenyl)benzamide X has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Propiedades
IUPAC Name |
4-(4-acetylpiperazin-1-yl)sulfonyl-N-(4-fluorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O4S/c1-14(24)22-10-12-23(13-11-22)28(26,27)18-8-2-15(3-9-18)19(25)21-17-6-4-16(20)5-7-17/h2-9H,10-13H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJMJQSNQVTBHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-acetylpiperazin-1-yl)sulfonyl-N-(4-fluorophenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2951027.png)
![2-(2,4-dichlorophenyl)-9-(3-hydroxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2951028.png)
![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2951029.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2951031.png)
![N-(2-(benzo[d][1,3]dioxol-5-ylcarbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2951033.png)
![2-[(2,6-Dichlorobenzyl)sulfanyl]-5-methoxy-4-[(4-methoxyphenyl)sulfanyl]pyrimidine](/img/structure/B2951034.png)
![4-fluoro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2951036.png)
![(E)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-phenylethenesulfonamide](/img/structure/B2951042.png)
![2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B2951043.png)
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-amine;dihydrochloride](/img/structure/B2951044.png)
